molecular formula C10H13Cl2N B13277673 [1-(2,4-Dichlorophenyl)ethyl](ethyl)amine

[1-(2,4-Dichlorophenyl)ethyl](ethyl)amine

Cat. No.: B13277673
M. Wt: 218.12 g/mol
InChI Key: MNSOMGUEGGQWDK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an ethylamine moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 1-(2,4-Dichlorophenyl)ethylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxylamine, ammonia

Major Products Formed:

Scientific Research Applications

Chemistry: 1-(2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, the compound is used to study the effects of dichlorophenyl derivatives on cellular processes. It is also employed in the development of bioactive molecules and enzyme inhibitors .

Medicine: It is investigated for its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, 1-(2,4-Dichlorophenyl)ethylamine is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 2,4-Dichlorophenethylamine
  • 1-(2,4-Dichlorophenyl)ethylamine
  • 2-(2,4-Dichlorophenyl)ethylamine

Comparison: Compared to similar compounds, 1-(2,4-Dichlorophenyl)ethylamine exhibits unique properties due to the presence of the ethylamine moiety. This structural feature enhances its reactivity and allows for diverse chemical modifications. Additionally, the dichlorophenyl group contributes to its stability and biological activity .

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-ethylethanamine

InChI

InChI=1S/C10H13Cl2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3

InChI Key

MNSOMGUEGGQWDK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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